molecular formula C13H15N5O2 B11700789 3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11700789
M. Wt: 273.29 g/mol
InChI Key: SETXINSDBKUEDN-RIYZIHGNSA-N
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Description

3-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a hydrazine moiety, and an ethoxyphenyl group

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

3-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15N5O2/c1-3-20-11-7-5-4-6-10(11)8-14-17-13-15-12(19)9(2)16-18-13/h4-8H,3H2,1-2H3,(H2,15,17,18,19)/b14-8+

InChI Key

SETXINSDBKUEDN-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted triazine compounds.

Scientific Research Applications

3-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or antiviral agent.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • 3-[(2E)-2-[(2-PHENOXY)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Uniqueness

The uniqueness of 3-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

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